(3R)-1-methylpiperidin-3-yl furan-2-carboxylate (3R)-1-methylpiperidin-3-yl furan-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 2155840-31-4
VCID: VC6595592
InChI: InChI=1S/C11H15NO3/c1-12-6-2-4-9(8-12)15-11(13)10-5-3-7-14-10/h3,5,7,9H,2,4,6,8H2,1H3/t9-/m1/s1
SMILES: CN1CCCC(C1)OC(=O)C2=CC=CO2
Molecular Formula: C11H15NO3
Molecular Weight: 209.245

(3R)-1-methylpiperidin-3-yl furan-2-carboxylate

CAS No.: 2155840-31-4

Cat. No.: VC6595592

Molecular Formula: C11H15NO3

Molecular Weight: 209.245

* For research use only. Not for human or veterinary use.

(3R)-1-methylpiperidin-3-yl furan-2-carboxylate - 2155840-31-4

Specification

CAS No. 2155840-31-4
Molecular Formula C11H15NO3
Molecular Weight 209.245
IUPAC Name [(3R)-1-methylpiperidin-3-yl] furan-2-carboxylate
Standard InChI InChI=1S/C11H15NO3/c1-12-6-2-4-9(8-12)15-11(13)10-5-3-7-14-10/h3,5,7,9H,2,4,6,8H2,1H3/t9-/m1/s1
Standard InChI Key KTNFUDPJGVBBNF-SECBINFHSA-N
SMILES CN1CCCC(C1)OC(=O)C2=CC=CO2

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Stereochemistry

The systematic IUPAC name for this compound is [(3R)-1-methylpiperidin-3-yl] furan-2-carboxylate, emphasizing its (3R) stereocenter within the piperidine ring . The absolute configuration at the third carbon of the piperidine moiety distinguishes it from its (3S)-enantiomer, which may exhibit divergent biological activity.

Molecular Architecture

The molecule comprises two primary subunits:

  • A piperidine ring methylated at the nitrogen atom.

  • A furan-2-carboxylate ester linked via an oxygen atom to the piperidine’s third carbon.

The SMILES notation CN1CCC[C@H](C1)OC(=O)C2=CC=CO2\text{CN1CCC[C@H](C1)OC(=O)C2=CC=CO2} encodes its stereochemistry and connectivity .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC11H15NO3\text{C}_{11}\text{H}_{15}\text{NO}_{3}PubChem
Molecular Weight209.24 g/molPubChem
XLogP3-AA1.8PubChem
Rotatable Bond Count3PubChem
Hydrogen Bond Acceptors4PubChem

Synthetic Routes and Methodological Considerations

Proposed Synthesis Pathways

While no direct synthesis protocols for this compound are published in the reviewed literature, analogous piperidine derivatives suggest feasible strategies:

  • Alkylation of Piperidine Precursors: Reacting 3-hydroxypiperidine with methylating agents (e.g., methyl iodide) under basic conditions to install the N-methyl group, followed by esterification with furan-2-carbonyl chloride .

  • Mitsunobu Reaction: Utilizing diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple furan-2-carboxylic acid with (3R)-1-methylpiperidin-3-ol, preserving stereochemistry .

Challenges in Stereochemical Control

The (3R) configuration necessitates enantioselective synthesis or chiral resolution techniques. Crystallographic data (PDB: 5RY1) confirm the retention of configuration in protein-ligand complexes, underscoring the importance of stereochemical fidelity .

Physicochemical and Spectroscopic Characterization

Solubility and Partitioning Behavior

The compound’s computed XLogP3-AA value of 1.8 predicts moderate lipophilicity, suggesting balanced solubility in polar aprotic solvents (e.g., DMSO) and lipid membranes . Experimental NMR data (1H, 600 MHz, DMSO-d6) reveal distinct proton environments:

  • Furan Ring Protons: Aromatic signals at δ 6.6–7.2 ppm .

  • Piperidine Protons: Methyl group resonance at δ 2.3 ppm (N–CH3) and complex splitting patterns for the piperidine backbone .

Table 2: Selected 1H NMR Assignments (bmse011750 )

Proton EnvironmentChemical Shift (δ, ppm)Multiplicity
Furan H-3, H-46.82–7.15Multiplet
N–CH32.31Singlet
Piperidine H-3 (chiral)3.45–3.62Multiplet

Biological and Pharmacological Insights

Protein-Ligand Interactions

Structural studies via the Protein Data Bank (PDB: 5RY1) demonstrate that this compound acts as a ligand for undisclosed protein targets, likely through hydrogen bonding (furanyl carbonyl) and hydrophobic interactions (piperidine ring) . Such interactions highlight its utility as a structural probe in crystallography.

Applications in Drug Discovery and Beyond

Medicinal Chemistry Scaffold

The molecule’s modular structure allows for derivatization at multiple sites:

  • Piperidine Nitrogen: Alkylation or acylation to modulate bioavailability.

  • Furan Ring: Halogenation or substitution to tune electronic properties.

Structural Biology Tool

As a crystallographic ligand (PDB: 5RY1), this compound aids in resolving protein active sites, offering insights into binding pocket topology .

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